molecular formula C11H16N2O B12830395 4-((2,3-Dimethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one

4-((2,3-Dimethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one

Cat. No.: B12830395
M. Wt: 192.26 g/mol
InChI Key: CTNNXIMJMTZSQS-UHFFFAOYSA-N
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Description

4-((2,3-Dimethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one (CAS 628731-22-6) is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This chemical features a unique hybrid structure, combining a 2,3-dimethylcyclopent-2-en-1-one moiety with a 2-imidazolone ring system via a methylene linker . The presence of the imidazole core is of significant research interest, as this heterocycle is a fundamental scaffold in medicinal chemistry and is known to be present in a wide array of biologically active molecules . Imidazole-containing compounds are extensively studied for their diverse therapeutic potential, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties . The specific structural configuration of this compound, with its lipophilic cyclopentenone subunit, may influence its bioavailability and interaction with biological targets. As such, it serves as a valuable synthon or intermediate for researchers in drug discovery and development, particularly in the synthesis of novel molecules for biochemical screening and structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

4-[(2,3-dimethylcyclopent-2-en-1-yl)methyl]-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C11H16N2O/c1-7-3-4-9(8(7)2)5-10-6-12-11(14)13-10/h6,9H,3-5H2,1-2H3,(H2,12,13,14)

InChI Key

CTNNXIMJMTZSQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC1)CC2=CNC(=O)N2)C

Origin of Product

United States

Biological Activity

4-((2,3-Dimethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one is a compound of growing interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The compound has the following chemical properties:

  • Molecular Formula : C11H15N3O
  • Molecular Weight : 205.25 g/mol
  • Structure : The structure features an imidazole ring, which is known for its role in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antitumor Activity :
    • Studies have shown that 4-((2,3-Dimethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one selectively induces apoptosis in various cancer cell lines. For instance, it has demonstrated cytotoxic effects on human leukemia cells (HL-60) with a CC50 value indicating effective concentration levels for inducing cell death .
  • Antimicrobial Properties :
    • The compound has shown promising results against several bacterial strains, suggesting its potential as an antibiotic agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis, but further studies are needed to elucidate these pathways.
  • Anti-inflammatory Effects :
    • Preliminary data suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.

The biological activity of 4-((2,3-Dimethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one can be attributed to several mechanisms:

  • Cell Cycle Arrest : Research indicates that the compound can induce cell cycle arrest in the G0/G1 phase, thereby inhibiting cellular proliferation .
  • Apoptosis Induction : The activation of caspases and the release of cytochrome c from mitochondria have been observed upon treatment with this compound, confirming its role in apoptosis .

Data Tables

Biological ActivityEffectReference
AntitumorInduces apoptosis in HL-60 cells
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates inflammatory cytokines

Case Study 1: Antitumor Efficacy

In a controlled study involving human leukemia cells (HL-60), treatment with 4-((2,3-Dimethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one resulted in significant cell death compared to untreated controls. The study quantified the cytotoxicity using MTT assays and flow cytometry to assess apoptosis markers.

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a therapeutic agent.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogues include:

Compound Name CAS Number Key Structural Differences Purity Source
4-((2-Ethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one 623573-17-1 Ethyl substituent instead of dimethyl on cyclopentene 97%
4-((3-Ethylcyclohex-3-en-1-yl)methyl)-1H-imidazol-2(3H)-one 628731-36-2 Cyclohexene ring instead of cyclopentene 97%
Enoximone (4-methyl-5-(4-(methylthio)benzoyl)-1H-imidazol-2(3H)-one) 77671-31-9 Aryl ketone substituent (4-methylthiobenzoyl) N/A
4,5-Dimethyl-1H-imidazol-2(3H)-one 1072-89-5 Dimethyl substitution on imidazolone ring 95%

Key Observations :

  • Cyclopentene vs.
  • Alkyl Substituents : Ethyl substitution (CAS 623573-17-1) may enhance hydrophobic interactions compared to dimethyl groups, affecting binding to biological targets .
  • Aromatic vs. Aliphatic Substituents: Enoximone’s aryl ketone group (CAS 77671-31-9) confers distinct electronic properties, enabling selective inhibition of phosphodiesterase III (PDE III) .

Key Insights :

  • Enoximone’s clinical success highlights the importance of aryl substituents in targeting PDE III, whereas thiazole-tethered analogues demonstrate the versatility of imidazolones in addressing ion channelopathies .

Physicochemical Properties

Property 4-((2,3-Dimethylcyclopent-2-en-1-yl)methyl)-1H-imidazol-2(3H)-one Enoximone 4,5-Dimethyl-1H-imidazol-2(3H)-one
Molecular Weight ~248 g/mol (estimated) 248.30 g/mol 114.14 g/mol
Melting Point Not reported 255–258°C Not reported
Lipophilicity (LogP) Higher (cyclopentene enhances hydrophobicity) Moderate Lower (polar imidazolone core)

Notes:

  • The cyclopentene-methyl group likely increases lipophilicity, improving membrane permeability compared to simpler imidazolones like 4,5-dimethyl derivatives .
  • Enoximone’s melting point reflects its crystalline stability, critical for formulation as an oral drug .

Preparation Methods

Cyclopentene Functionalization

The 2,3-dimethylcyclopent-2-en-1-yl fragment is typically prepared by selective methylation of cyclopentene derivatives or via cyclization reactions that introduce methyl substituents at the 2 and 3 positions. Methods include:

Synthesis of the 1H-imidazol-2(3H)-one Core

The imidazolone ring can be synthesized or obtained commercially. Preparation methods include:

Coupling Methods to Form the Target Compound

Reductive Amination

A widely used method for coupling the cyclopentene moiety to the imidazolone involves reductive amination:

  • The cyclopentenyl aldehyde or ketone is reacted with the imidazolone amine under mild reductive conditions.
  • Catalysts such as sodium cyanoborohydride or enzymatic systems (e.g., EneIRED with glucose dehydrogenase) can be employed to achieve selective reduction and coupling.
  • Reaction conditions typically involve buffered aqueous-organic media (e.g., glycine buffer with DMSO cosolvent) at room temperature.
  • The product is isolated as a hydrochloride salt after acidification and purification.

Nucleophilic Substitution

Alternatively, the methylene linker can be introduced by nucleophilic substitution:

  • A halomethyl-substituted cyclopentene intermediate reacts with the nucleophilic nitrogen of the imidazolone ring.
  • This reaction is often catalyzed by bases or nucleophilic catalysts such as DMAP in aprotic solvents like toluene.

Representative Data Table of Preparation Conditions

Step Reagents/Conditions Yield (%) Notes
Cyclopentene methylation Methyl iodide, base (e.g., LDA), THF, low temp 70-85 Stereoselective methylation possible
Halomethylation NBS or PBr3, inert solvent (DCM), 0°C to RT 65-75 Halide intermediate for substitution
Imidazolone synthesis Amino acid derivative, dehydrating agent (POCl3) 60-80 Cyclization under reflux
Reductive amination coupling Aldehyde + imidazolone amine, NaBH3CN, MeOH, RT 60-77 Mild conditions, high selectivity
Nucleophilic substitution Halomethyl cyclopentene + imidazolone, DMAP, toluene 55-70 Room temperature, catalyst required

Detailed Research Findings and Notes

  • Enzymatic reductive amination has been demonstrated as an efficient and selective method for coupling α,β-unsaturated carbonyl compounds with amines, which can be adapted for the cyclopentenyl-imidazolone system.
  • The use of protected isothiocyanates and amines to form thiourea intermediates, followed by cyclization, provides a versatile route to imidazolone derivatives with various substituents.
  • The choice of solvent and pH is critical in reductive amination to avoid side reactions and maximize yield; glycine buffer at pH 9 with DMSO cosolvent is optimal.
  • Purification typically involves silica gel chromatography using mixtures of ethyl acetate and hexane or dichloromethane with methanol, depending on polarity.
  • The synthetic route must consider stereochemical control at the cyclopentene ring, as the 2,3-dimethyl substitution pattern influences biological activity and physical properties.

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